BRN 3630997

Description

BRN 3630997 (CAS No. 6307-83-1) is a brominated aromatic compound with the molecular formula C₇H₄BrNO₄ and a molecular weight of 246.02 g/mol. Structurally, it features a benzoic acid backbone substituted with bromine and nitro functional groups. This compound exhibits moderate solubility in aqueous solutions (0.199 mg/mL, 0.000807 mol/L) and low skin permeability (-6.09 cm/s), classifying it as a "soluble" substance . Its synthesis involves a catalytic reaction using Tin(II) chloride in a mixture of ethanol and hydrochloric acid, achieving a high yield of 94% under optimized conditions (50°C, 2 hours) .

Properties

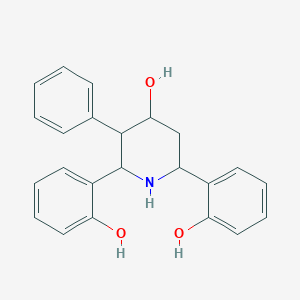

CAS No. |

124069-13-2 |

|---|---|

Molecular Formula |

C23H24N2O2 |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

2,6-bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol |

InChI |

InChI=1S/C23H23NO3/c25-19-12-6-4-10-16(19)18-14-21(27)22(15-8-2-1-3-9-15)23(24-18)17-11-5-7-13-20(17)26/h1-13,18,21-27H,14H2 |

InChI Key |

GCQYAODWNSJCJU-UHFFFAOYSA-N |

SMILES |

C1C(C(C(NC1C2=CC=CC=C2O)C3=CC=CC=C3O)C4=CC=CC=C4)O |

Canonical SMILES |

C1C(C(C(NC1C2=CC=CC=C2O)C3=CC=CC=C3O)C4=CC=CC=C4)O |

Synonyms |

2,6-Bis(2-hydroxyphenyl)-3-phenyl-4-piperidinamine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the Mannich reaction, where an aldehyde, an amine, and a ketone are reacted to form the piperidine ring. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohols and amines.

Scientific Research Applications

2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with various receptors and enzymes, modulating their function. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

BRN 3630997 belongs to a class of brominated nitrobenzoic acid derivatives. Below, it is compared to three structurally related compounds based on data from synthesis, physicochemical properties, and functional attributes.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/mL) | Similarity Score | Key Functional Groups |

|---|---|---|---|---|---|---|

| This compound | 6307-83-1 | C₇H₄BrNO₄ | 246.02 | 0.199 | Reference | Bromine, Nitro, Carboxylic Acid |

| 3-Bromo-4-methyl-5-nitrobenzoic acid | 34545-20-5 | C₈H₆BrNO₄ | 260.05 | 0.215 | 0.95 | Bromine, Nitro, Methyl, Carboxylic Acid |

| 5-Bromo-2-nitrobenzoic acid | 6322-10-7 | C₇H₄BrNO₄ | 246.02 | 0.185 | 0.90 | Bromine, Nitro, Carboxylic Acid |

| 2-Bromo-4-nitrobenzoic acid | 207511-15-3 | C₇H₄BrNO₄ | 246.02 | 0.210 | 0.88 | Bromine, Nitro, Carboxylic Acid |

Key Findings :

Structural Similarities :

- All compounds share a brominated nitrobenzoic acid core. The highest similarity (0.95) is observed with 3-Bromo-4-methyl-5-nitrobenzoic acid (CAS 34545-20-5), which includes an additional methyl group enhancing hydrophobicity .

Solubility Trends :

- The methyl-substituted analog (CAS 34545-20-5) exhibits slightly higher solubility (0.215 mg/mL) compared to this compound, likely due to steric effects altering crystal packing .

Synthetic Efficiency :

- This compound is synthesized with a 94% yield under Tin(II) chloride catalysis, outperforming traditional methods for brominated analogs that often require harsher conditions (e.g., bromine gas or elevated temperatures) .

Table 2: Application and Stability Comparison

| Compound | Thermal Stability (°C) | Reactivity with Nucleophiles | Potential Applications |

|---|---|---|---|

| This compound | 180–200 | Moderate | Pharmaceutical intermediates, sensors |

| 3-Bromo-4-methyl-5-nitrobenzoic acid | 190–210 | Low | Organic synthesis, agrochemicals |

| 5-Bromo-2-nitrobenzoic acid | 170–190 | High | Dyes, corrosion inhibitors |

Critical Analysis of Research Findings

Divergent Reactivity :

- This compound’s moderate nucleophilic reactivity contrasts with the high reactivity of 5-Bromo-2-nitrobenzoic acid (CAS 6322-10-7), attributed to positional isomerism affecting electron-withdrawing effects .

Regulatory Considerations :

- emphasizes the need for rigorous structural elucidation (e.g., IR spectroscopy, crystallography) for brominated pharmaceuticals, ensuring batch consistency and safety—a critical factor for this compound if used in drug formulations .

Limitations in Current Data: No in vivo or clinical data are available for this compound, limiting insights into its pharmacokinetics or toxicity. This gap necessitates further studies aligned with ICH guidelines for biologics .

Q & A

Q. How to address ethical challenges in cross-disciplinary studies involving this compound (e.g., dual-use research)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.